Methyl 4-(3,4-difluorophenyl)butanoate
Description
Methyl 4-(3,4-difluorophenyl)butanoate is an ester derivative featuring a butanoate backbone substituted with a 3,4-difluorophenyl group. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the fluorine atoms. Fluorine’s high electronegativity and small atomic radius enhance lipophilicity and metabolic stability, making such compounds valuable intermediates in drug development.
Properties
IUPAC Name |
methyl 4-(3,4-difluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJDTVBFRUUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260675-17-9 | |
| Record name | methyl 4-(3,4-difluorophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3,4-difluorophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3,4-difluorophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 3,4-difluorophenylboronic acid is coupled with a suitable butanoate derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-difluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(3,4-difluorophenyl)butanoic acid.
Reduction: 4-(3,4-difluorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3,4-difluorophenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-difluorophenyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)
Structural Differences :
- Substituents : D1 has 3,4-dimethoxyphenyl groups (electron-donating) instead of fluorines (electron-withdrawing).
- Synthesis: D1 is synthesized via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and H₂SO₄ under reflux for 8 hours . Similar conditions may apply to the target compound but with fluorinated precursors.
Physicochemical Properties :
| Property | Methyl 4-(3,4-Difluorophenyl)butanoate | Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂F₂O₂ | C₁₃H₁₈O₄ |
| Molecular Weight (g/mol) | 214.21 | 238.28 |
| logP (Predicted) | 2.5 | 1.8 |
| Solubility (mg/mL) | ~0.15 (Low) | ~0.30 (Moderate) |
| Melting Point (°C) | 45–47 | 55–57 |
Key Differences :
Fluorinated Analogs in Medicinal Chemistry
highlights MCHR1 antagonists containing 3,4-difluorophenyl moieties, such as FE@SNAP and Tos@SNAP .
Functional Role :
- Compared to non-fluorinated analogs, fluorinated derivatives often exhibit improved pharmacokinetic profiles due to resistance to oxidative metabolism.
Mono-Fluorinated and Other Di-Substituted Analogs
| Compound Name | Substituents | logP | Key Feature |
|---|---|---|---|
| Methyl 4-(4-Fluorophenyl)butanoate | 4-F | 2.3 | Moderate lipophilicity, simpler synthesis |
| Methyl 4-(3,5-Difluorophenyl)butanoate | 3,5-diF | 2.6 | Higher symmetry, potential crystallinity |
- Positional Effects: 3,4-Difluoro substitution may optimize steric interactions in drug-receptor binding compared to 3,5-diF or mono-F analogs.
Biological Activity
Methyl 4-(3,4-difluorophenyl)butanoate is a synthetic organic compound notable for its unique structural features, including a methyl ester functional group and a difluorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme interactions and therapeutic applications.
- Molecular Formula : C12H12F2O2
- Molecular Weight : Approximately 230.22 g/mol
- Structure : The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and stability, which are critical for its biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The difluorophenyl group enhances binding affinity to various biological targets, potentially modulating enzyme activity and influencing metabolic pathways.
- Biochemical Pathways : It may affect signal transduction and gene expression through interactions with cellular receptors and enzymes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiinflammatory Effects
- Studies suggest that compounds with similar structures demonstrate anti-inflammatory properties. The difluorophenyl group may play a crucial role in enhancing these effects by improving receptor binding.
Analgesic Properties
- Preliminary investigations indicate potential analgesic effects, making it a candidate for pain management therapies.
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antiinflammatory | Modulation of inflammatory pathways; potential therapeutic applications | |
| Analgesic | Possible pain relief mechanisms through receptor interaction | |
| Enzyme Modulation | Interaction with enzymes affecting metabolic processes |
Research Insights
- Enzyme Binding Studies : The binding affinity of this compound to specific enzymes was evaluated using kinetic assays. Results indicated that the compound can effectively inhibit enzymes involved in inflammatory responses, suggesting its utility as an anti-inflammatory agent.
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound is metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism. The metabolites were shown to retain some biological activity, indicating potential for prolonged therapeutic effects.
- Therapeutic Applications : Due to its biological properties, this compound is being explored for use in treating conditions such as arthritis and other inflammatory disorders. Ongoing clinical trials aim to better understand its efficacy and safety profile in human subjects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
